N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide

Description

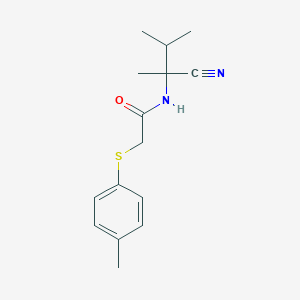

Chemical Structure: The compound N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide (molecular formula: C₁₈H₂₁N₃OS₂; molecular weight: 359.51 g/mol) features a branched aliphatic chain with a cyano group (–CN) at the 2-position of the butan-2-yl backbone. The acetamide core is substituted with a p-tolylthio (–S–C₆H₄–CH₃) moiety, introducing sulfur-based aromaticity and lipophilicity .

Properties

Molecular Formula |

C15H20N2OS |

|---|---|

Molecular Weight |

276.4 g/mol |

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylphenyl)sulfanylacetamide |

InChI |

InChI=1S/C15H20N2OS/c1-11(2)15(4,10-16)17-14(18)9-19-13-7-5-12(3)6-8-13/h5-8,11H,9H2,1-4H3,(H,17,18) |

InChI Key |

WPDFODQNUZRSFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC(C)(C#N)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide typically involves the reaction of a suitable thioamide precursor with a cyano-containing reagent. The reaction conditions may include:

Solvent: Common solvents such as dichloromethane or ethanol.

Catalyst: Acid or base catalysts to facilitate the reaction.

Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Reduction: Reduction of the cyano group to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions where the thioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, alcohols.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted thioacetamides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key Observations :

- Cyano Group: The –CN group in the target compound and N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide may enhance metabolic stability or hydrogen-bonding interactions with biological targets .

- Sulfur-Containing Moieties : The p-tolylthio group in the target compound contrasts with thiophene or thiazole rings in others. Sulfur atoms improve lipophilicity and membrane permeability, critical for antimicrobial activity .

- Aromatic Substitutents: Electron-withdrawing groups (e.g., –Br, –NO₂) in analogs correlate with enhanced bioactivity, while the target’s p-tolyl (–CH₃) may reduce electrophilicity but improve solubility .

Physicochemical Properties

- Toxicity Considerations: Cyano-containing acetamides like 2-Cyano-N-[(methylamino)carbonyl]acetamide lack thorough toxicological data, warranting caution in handling the target compound .

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including cytotoxicity, enzyme inhibition, and other pharmacological effects, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₂₄N₄O

- Molecular Weight : 328.4 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated through various assays that assess its cytotoxicity, enzyme inhibition, and potential therapeutic effects.

1. Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety and efficacy of new compounds. In vitro assays have been employed to assess the compound's effects on various cancer cell lines.

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound exhibits significant cytotoxic effects across multiple cancer cell lines, suggesting potential as an anticancer agent.

2. Enzyme Inhibition

The compound's ability to inhibit specific enzymes related to metabolic pathways has also been studied. Key enzymes include:

- α-Amylase : Involved in carbohydrate digestion.

- Dipeptidyl Peptidase IV (DPP-IV) : Regulates insulin secretion.

These results indicate that this compound may have applications in managing diabetes by modulating glucose metabolism.

Case Studies

Recent studies have highlighted the pharmacological potential of this compound:

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of this compound against several human cancer cell lines. The compound demonstrated a dose-dependent response with significant apoptosis induction as assessed by TUNEL assays and caspase activation studies.

Case Study 2: Antidiabetic Effects

A separate investigation focused on the antidiabetic potential of the compound. Using diabetic rat models, it was found that administration of the compound led to a significant reduction in blood glucose levels, attributed to its inhibitory effects on α-amylase and DPP-IV.

The biological activity of this compound is thought to involve multiple mechanisms:

- Induction of apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of carbohydrate-digesting enzymes, leading to decreased glucose absorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.